3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile typically involves the reaction of 3-amino-6-chloropyridazine with 3-cyanobenzyl bromide under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the inhibition of TAK1 kinase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as kinases. For instance, it has been shown to inhibit TAK1 kinase, which plays a role in various cellular signaling pathways . This inhibition can lead to the modulation of inflammatory responses and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share a similar core structure and have been studied for their biological activities, including kinase inhibition and anti-inflammatory properties.
6-Chloro-3-nitro-imidazo[1,2-b]pyridazine: Another related compound used in the synthesis of various derivatives with potential therapeutic applications.
Uniqueness
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit TAK1 kinase with high potency sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEQOLPTZPSMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676477 | |
Record name | 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125406-99-6 | |
Record name | 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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